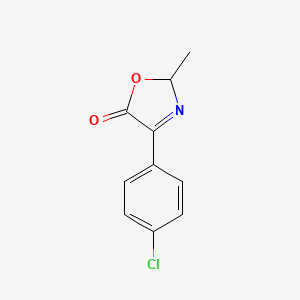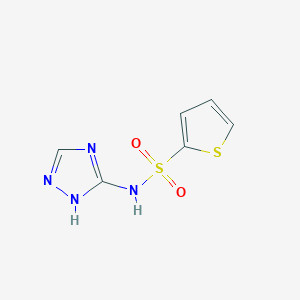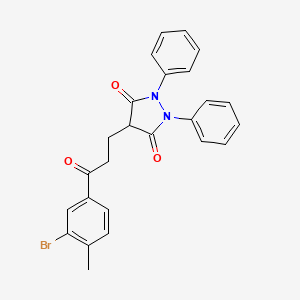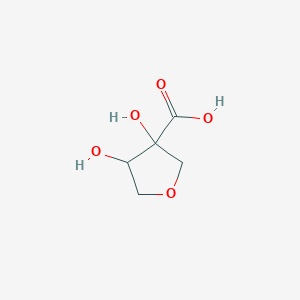
3,4-Dihydroxytetrahydrofuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroxytetrahydrofuran-3-carboxylic acid is an organic compound with the molecular formula C5H8O5. It is a derivative of tetrahydrofuran, featuring hydroxyl groups at the 3 and 4 positions and a carboxylic acid group at the 3 position. This compound is notable for its unique structure, which includes a five-membered ring with both hydroxyl and carboxyl functional groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxytetrahydrofuran-3-carboxylic acid can be achieved through various methods. One approach involves the cyclization and hydrolysis of 3,4-Dibromo-1-methoxybutane . Another method includes the dehydration and concomitant cyclization of erythritol in the presence of specific catalysts . The reaction conditions typically involve heating erythritol at temperatures ranging from 85 to 200°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydroxytetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
3,4-Dihydroxytetrahydrofuran-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Explored for its potential therapeutic effects due to its unique chemical structure.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of 3,4-Dihydroxytetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups enable it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 3,4-dihydroxytetrahydrofuran-2,5-dicarboxylate: A derivative with similar structural features but different functional groups.
3-Hydroxytetrahydrofuran: Lacks the carboxylic acid group but shares the tetrahydrofuran ring structure.
Uniqueness
3,4-Dihydroxytetrahydrofuran-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxyl groups on the tetrahydrofuran ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C5H8O5 |
|---|---|
Poids moléculaire |
148.11 g/mol |
Nom IUPAC |
3,4-dihydroxyoxolane-3-carboxylic acid |
InChI |
InChI=1S/C5H8O5/c6-3-1-10-2-5(3,9)4(7)8/h3,6,9H,1-2H2,(H,7,8) |
Clé InChI |
BKZLPJWBRQQEGC-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CO1)(C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


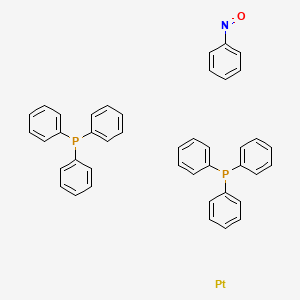
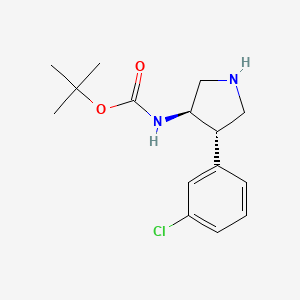
![N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine](/img/structure/B12889436.png)
![2-(Bromomethyl)-6-methylbenzo[d]oxazole](/img/structure/B12889444.png)

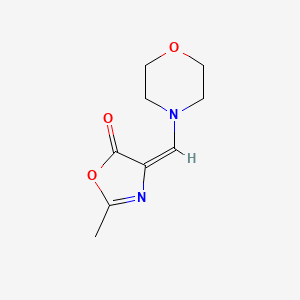

![5-Oxazolepropanoic acid, 2-methyl-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12889472.png)

